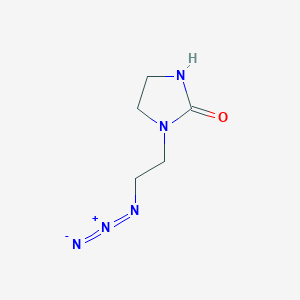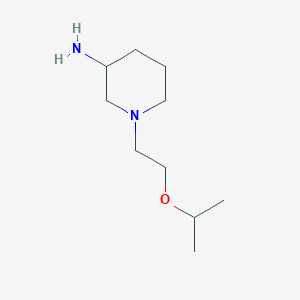
2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis details for CPPA were not found, it’s worth noting that similar compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity .
Applications De Recherche Scientifique
Drug Discovery and Development
This compound, belonging to the class of pyrazolopyridines, is often explored for its potential as a therapeutic agent due to its structural similarity to purine bases like adenine and guanine. It’s particularly researched for its role in modulating various biological targets, which could lead to the development of new medications for diseases where these targets are implicated .
Biological Activity Profiling
Researchers utilize this compound to study its interaction with different enzymes, receptors, and ion channels. By understanding its biological activity profile, scientists can predict its therapeutic potential and safety profile, which is crucial in the early stages of drug development .
Chemical Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. Its versatile structure allows for various substitutions, making it a valuable building block in the synthesis of complex molecules with potential pharmacological activities .
Material Science
In material science, this compound’s derivatives are investigated for their electronic properties. They could be used in the development of new materials for electronics, such as organic semiconductors, due to their ability to conduct electricity and their structural stability .
Analytical Chemistry
“2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine” can be used as a standard or reagent in analytical methods. Its well-defined structure and properties make it suitable for use in chromatography and spectroscopy as a reference compound to identify and quantify other substances .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound are explored for their potential use as pesticides or herbicides. Their ability to interfere with specific biological pathways in pests or weeds can be harnessed to protect crops and improve agricultural yield .
Propriétés
IUPAC Name |
2-(4-cyclopropylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-11-2-1-5-14-12(11)16-8-6-15(7-9-16)10-3-4-10/h1-2,5,10H,3-4,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJRTPZBOLZFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)




![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)
![Methyl 3-amino-4-[3-(dimethylamino)phenoxy]benzoate](/img/structure/B1464446.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)


